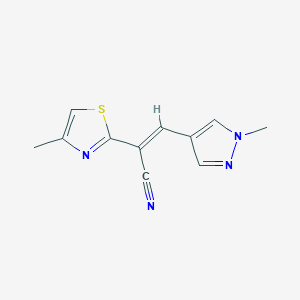![molecular formula C19H21N3O B7455400 N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide](/img/structure/B7455400.png)
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide, also known as BIPAM, is a compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of benzimidazole derivatives and has been found to possess a wide range of biological activities. BIPAM has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide is not fully understood. However, it has been suggested that N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide may act by inhibiting the activity of enzymes, such as topoisomerase II and histone deacetylase. N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of fungal and bacterial cells. In addition, N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has been reported to possess anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has several advantages for lab experiments, including its high yield of synthesis, broad spectrum of biological activities, and low toxicity. However, its limitations include its poor solubility in water and limited availability.
Future Directions
For N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide research include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its potential as a therapeutic agent for various diseases. N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide may also be used as a lead compound for the development of new benzimidazole derivatives with improved biological activities.
Synthesis Methods
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has been synthesized using various methods, including the reaction of 2-(4-methylphenyl)acetic acid with 1,3-diaminopropane in the presence of a coupling reagent, such as N,N'-carbonyldiimidazole. Another method involves the reaction of 2-(4-methylphenyl)acetic acid with 1,3-dibromopropane followed by the reaction with benzimidazole in the presence of a base, such as potassium carbonate. The yield of N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide using these methods is reported to be high.
Scientific Research Applications
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has been extensively studied for its biological activities, including its anticancer, antifungal, antiviral, and antibacterial properties. It has been found to inhibit the growth of various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has also been found to possess antifungal activity against Candida albicans and antiviral activity against herpes simplex virus type 1. In addition, N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide has been reported to possess antibacterial activity against Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-15-7-9-16(10-8-15)13-19(23)20-11-4-12-22-14-21-17-5-2-3-6-18(17)22/h2-3,5-10,14H,4,11-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLVVFNKRHHIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCCCN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(3-hydroxypiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7455333.png)

![4-[2-[methyl-[(2-methylphenyl)methyl]amino]acetyl]spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7455346.png)
![7-[(3,4-dimethylphenoxy)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455360.png)
![7-[(4-Benzyl-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-ethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455361.png)

![1-[(2-Fluorophenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7455367.png)



![1-benzyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7455407.png)